2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16FN3O3 and a molecular weight of 269.27 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It features a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol typically involves the reaction of 2-fluoro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The resulting intermediate is then subjected to reduction and subsequent alkylation to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-(2-Fluoro-4-aminophenyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to bind to various biological macromolecules, modulating their activity. The fluoro and nitro groups contribute to its binding affinity and specificity, while the ethanol moiety enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMDFNXFVHPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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